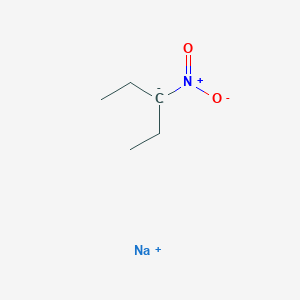

3-Nitropentane nitronate

Description

Properties

IUPAC Name |

sodium;3-nitropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO2.Na/c1-3-5(4-2)6(7)8;/h3-4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMQNNVPONDMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C-](CC)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152686 | |

| Record name | Pentane, 3-nitro-, ion(1-), sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120127-02-8 | |

| Record name | Pentane, 3-nitro-, ion(1-), sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120127028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3-nitro-, ion(1-), sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Generation and Characterization of 3 Nitropentane Nitronate Species

Deprotonation Strategies for 3-Nitropentane (B1214299) to Form Nitronate Anions

The formation of a nitronate anion from a nitroalkane is an acid-base reaction. It involves the removal of a proton from the α-carbon (the carbon atom bonded to the nitro group) by a base. mdpi.com For secondary nitroalkanes like 3-nitropentane, this deprotonation results in the formation of the corresponding nitronate ion. dss.go.th In aqueous solutions, nitroalkanes can exist in an equilibrium between the neutral nitroalkane form, the tautomeric nitronic acid form, and the nitronate anion. gsu.edu The generation of the nitronate is the critical first step for its subsequent use in synthesis or biochemical studies. gsu.edu

The choice of the base and solvent system is crucial for the efficient generation of 3-nitropentane nitronate. The system must be sufficiently basic to deprotonate the α-carbon but tailored to ensure the stability of the resulting nitronate and prevent unwanted side reactions.

The pKa of the α-proton in nitroalkanes dictates the required base strength. For instance, the pKa of the analogous 3-nitropropionic acid is 9.1, indicating that a moderately strong base is needed for complete deprotonation. gsu.edu Strong bases like potassium hydroxide (B78521) (KOH) are commonly used to generate alkyl nitronates in aqueous solutions. gsu.edu The solvent plays a dual role: it must dissolve the nitroalkane and the base, and it can influence the position of the equilibrium and the stability of the nitronate anion. Polar solvents are generally preferred as they can stabilize the charged nitronate species. gsu.edu In enzymatic studies, nitronates are often prepared in aqueous buffers to maintain physiological pH and enzyme activity. gsu.edunih.gov

| Base | Solvent System | Context / Influence | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Water | Used for preparing the analogous propionate (B1217596) 3-nitronate, indicating its suitability for generating alkyl nitronates in aqueous media for biochemical assays. | gsu.edu |

| General Organic/Inorganic Bases | Aqueous or Organic Solvents | The choice of base and solvent affects the yield and purity of the resulting nitronate. Bases can act as carbon nucleophiles to facilitate the deprotonation. | gsu.edu |

| Aryl Sulfotransferase (Enzymatic) | In Vitro Buffer | In biochemical contexts, an enzyme can facilitate the reaction of the nitronate. This compound was found to be a substrate in such a system. | gsu.edu |

Optimizing reaction conditions is key to maximizing the yield of the nitronate and minimizing its decomposition. Critical parameters include reaction time, temperature, and the stoichiometry of the base.

For some reactions involving 3-nitropentane, long reaction times of up to 24 hours have been noted as necessary to achieve satisfactory yields, which implies that the deprotonation step may be slow and require extended periods to reach equilibrium. dss.go.th The preparation of the analogous propionate 3-nitronate involves incubation with a 2.2 molar excess of KOH for 24 hours at a reduced temperature of 4 °C. gsu.edu This specific set of conditions highlights the parameters that require careful control:

Stoichiometry: Using a molar excess of the base helps to drive the acid-base equilibrium towards the formation of the nitronate anion.

Temperature: Lower temperatures are often employed to enhance the stability of the nitronate product, which can be labile and prone to decomposition or side reactions at room temperature.

Time: Sufficient time must be allowed for the deprotonation to go to completion, especially if the reaction is kinetically slow.

These factors must be balanced to ensure efficient formation of the this compound for its intended application.

Advanced Spectroscopic Characterization of this compound Intermediates and Salts

Due to their often transient nature, the characterization of nitronates like this compound relies on a combination of spectroscopic and kinetic methods. Direct isolation and characterization can be challenging, so analysis is frequently performed in situ, particularly within the complex environment of an enzyme's active site.

Nitronate monooxygenase (NMO) enzymes, which use alkyl nitronates as substrates, are powerful tools for studying these species. nih.gov Although 3-nitropentane itself is not a substrate for these enzymes, its corresponding nitronate is. nih.gov The characterization of the this compound is therefore often indirect, focusing on its interaction with the enzyme.

Kinetic assays are a primary tool. The activity of NMO with various nitronates, including this compound, can be measured by monitoring oxygen consumption. nih.gov The enzymatic reaction involves the transfer of an electron from the nitronate to the enzyme's flavin mononucleotide (FMN) cofactor, which generates a flavosemiquinone intermediate. gsu.edu This intermediate has a distinct absorption spectrum, and its formation can be followed using UV-Visible absorption spectroscopy, providing kinetic and mechanistic data about the nitronate's reactivity. gsu.edugsu.edu In the reaction catalyzed by nitronate monooxygenase, the formation of an anionic flavosemiquinone is a key step that confirms the utilization of the alkyl nitronate substrate. gsu.edu

| Methodology | Information Obtained | Context | Reference |

|---|---|---|---|

| Enzymatic Oxygen Consumption | Substrate specificity and kinetic parameters (kcat, Km) of the nitronate. | Used to confirm that this compound is a substrate for Nitronate Monooxygenase (NMO). | nih.gov |

| UV-Visible Absorption Spectroscopy | Detection of flavosemiquinone intermediate formation upon reaction of the nitronate with a flavoenzyme. | Provides mechanistic insight into the single-electron transfer from the nitronate to the enzyme's FMN cofactor. | gsu.edugsu.edu |

| In Vitro Bioassays | Determination of whether the nitronate acts as a substrate for a specific enzyme. | This compound was identified as a substrate for aryl sulfotransferase. | gsu.edu |

| Computational Analysis (Sequence Alignment) | Identification of conserved motifs and active site residues in enzymes that bind nitronates. | Classifies enzymes like NMO and helps infer the binding mode of substrates like this compound. | mdpi.com |

Reaction Pathways and Synthetic Transformations Involving 3 Nitropentane Nitronate

Nucleophilic Reactivity of 3-Nitropentane (B1214299) Nitronate Anions

The nucleophilic character of the 3-nitropentane nitronate anion is central to its utility in synthetic chemistry. The negative charge is delocalized between the α-carbon and the two oxygen atoms of the nitro group, resulting in a resonance-stabilized species. While this delocalization contributes to the stability of the anion, it also influences its reactivity, making it a bidentate nucleophile with potential for both C- and O-alkylation. However, in many important synthetic transformations, the carbon atom acts as the primary nucleophilic center.

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the this compound anion provides a reliable method for achieving this. Its reactions with various carbon electrophiles are well-established and offer pathways to a diverse range of functionalized molecules.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the addition of a nitronate anion to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction between this compound and a carbonyl compound proceeds via a base-catalyzed pathway to yield a β-nitro alcohol. The initial deprotonation of 3-nitropentane by a base generates the nitronate anion, which then attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

The reaction can be catalyzed by a variety of bases, ranging from alkali metal hydroxides to more complex organic bases. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, particularly when new stereocenters are formed. For secondary nitroalkanes like 3-nitropentane, the reaction with an aldehyde generates two new stereocenters, leading to the possibility of diastereomeric products (syn and anti). Diastereoselectivity can often be controlled through the use of chiral catalysts or by modifying the reaction conditions. rsc.org

Below is a representative data table illustrating the Henry reaction of 3-nitropentane with various aldehydes:

| Aldehyde | Base/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | DBU | THF | -20 | 65:35 | 85 |

| Isobutyraldehyde | TBAF | CH2Cl2 | 0 | 70:30 | 78 |

| Cinnamaldehyde | Et3N | EtOH | RT | 60:40 | 80 |

This data is illustrative and based on typical results for Henry reactions with secondary nitroalkanes.

The this compound anion can also act as a nucleophile in a Michael reaction, undergoing conjugate addition to electron-deficient alkenes. researchgate.net This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of 1,5-dicarbonyl compounds and their derivatives. The nitronate anion adds to the β-carbon of an α,β-unsaturated carbonyl compound, enone, or other electron-deficient alkene, leading to the formation of a new carbon-carbon bond.

The success of the Michael addition depends on the nature of the nitroalkane, the electrophile, and the reaction conditions. For unactivated secondary nitroalkanes like 3-nitropentane, the use of a suitable base or catalyst is often necessary to promote the reaction. nih.gov Organocatalysts, such as chiral amines and thioureas, have been shown to be effective in promoting asymmetric Michael additions, yielding products with high enantioselectivity. nih.gov

The following table provides representative examples of the Michael reaction of 3-nitropentane with various electron-deficient alkenes:

| Electron-Deficient Alkene | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Methyl vinyl ketone | DBU | MeCN | RT | 90 |

| Acrylonitrile | Triton B | Dioxane | 50 | 82 |

| Phenyl vinyl sulfone | K2CO3 | DMF | RT | 88 |

This data is illustrative and based on typical results for Michael additions with secondary nitroalkanes.

The direct C-alkylation and C-allylation of nitronate anions, including that derived from 3-nitropentane, can be challenging due to the ambident nature of the nitronate nucleophile. unicam.it Reaction with alkyl halides can lead to a mixture of C-alkylated and O-alkylated products, with the latter often being the major product under standard conditions. nih.gov The O-alkylation product, a nitronic ester, can subsequently decompose to a carbonyl compound and an oxime. nih.gov

To favor C-alkylation, several strategies have been developed. These include the use of specific solvents, counterions, or catalysts that can direct the reaction towards the desired carbon-carbon bond formation. For instance, palladium-catalyzed allylic alkylation has been successfully employed for the C-allylation of nitronates. acs.org More recently, dual catalytic systems, such as nickel/photoredox catalysis, have emerged as powerful methods for the C-alkylation of nitroalkanes with a broad range of alkyl halides. orgsyn.org

The table below summarizes some approaches to the C-alkylation of secondary nitronates:

| Alkylating/Allylating Agent | Catalyst/Conditions | Product Type |

| Allyl acetate | Pd(PPh3)4 | C-allylated nitroalkane |

| Benzyl bromide | Cu(I) catalyst | C-benzylated nitroalkane |

| Isopropyl iodide | Ni/photoredox catalyst | C-isopropylated nitroalkane |

The acylation of nitronates provides a route to α-nitro ketones. However, similar to alkylation, O-acylation can be a competing pathway. The reaction of a nitronate anion with an acylating agent, such as an acid chloride or anhydride, can lead to the formation of an unstable O-acyl nitronate, which may rearrange or decompose.

More sophisticated methods have been developed to achieve efficient C-acylation. A notable example is the tandem double acylation/ rsc.orgrsc.org-rearrangement of nitro compounds, which leads to the formation of α-acyloxy oxime esters in high yields. rsc.org This transformation involves the initial formation of a nitronate, which then undergoes a sequence of reactions to afford the final product.

| Acylating Agent | Reaction Conditions | Product |

| Acetyl chloride | Base, then rearrangement | α-Acetoxy oxime ester |

| Benzoyl chloride | Base, specific conditions | α-Nitro ketone |

Reactions with Heteroatom Electrophiles

Beyond carbon-carbon bond formation, the this compound anion can also react with various heteroatom electrophiles. These reactions lead to the formation of carbon-heteroatom bonds and provide access to a range of functionalized nitroalkanes.

A common example is the reaction with silylating agents, such as trimethylsilyl chloride, in the presence of a base. This reaction typically occurs on the oxygen atom of the nitronate to form a silyl nitronate. nih.gov Silyl nitronates are versatile intermediates that can participate in various transformations, including cycloaddition reactions.

Reactions with other heteroatom electrophiles, such as sulfenylating agents (e.g., phenylsulfenyl chloride) or selenylating agents, can lead to the formation of α-sulfenylated or α-selenylated nitroalkanes, respectively. These products are valuable intermediates for further synthetic manipulations. The field of reactions between nitronates and heteroatomic electrophiles is an active area of research, with new methods and applications continually being developed. nih.gov

Oxidative Transformations of this compound

Oxidative methods provide a powerful means to convert the nitronate group into other valuable functionalities, most notably carbonyl groups, through processes that involve the cleavage of the carbon-nitrogen bond.

The Nef reaction is a cornerstone transformation in nitroalkane chemistry, converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. For 3-nitropentane, a secondary nitroalkane, the reaction yields pentan-3-one. The process begins with the deprotonation of 3-nitropentane to form the this compound anion.

The classical Nef reaction involves the hydrolysis of this pre-formed nitronate salt under strong acidic conditions (e.g., sulfuric acid). The mechanism proceeds through protonation of the nitronate to form a nitronic acid, which then undergoes nucleophilic attack by water, ultimately leading to the formation of the ketone and nitrous oxide after a series of steps.

While effective, the classical procedure often requires harsh conditions. Consequently, numerous modern, milder variants have been developed, many of which rely on oxidative cleavage of the nitronate. These methods often provide higher yields and better compatibility with sensitive functional groups. Strong oxidizing agents like ozone, permanganate, or Oxone (potassium peroxymonosulfate) can effectively cleave the nitronate double bond to generate the carbonyl compound.

Below is a table summarizing various conditions for the Nef reaction applied to this compound.

| Reagent System | Condition Type | Product |

| H₂SO₄ / H₂O | Classical (Acid Hydrolysis) | Pentan-3-one |

| KMnO₄ | Oxidative Variant | Pentan-3-one |

| Oxone® (KHSO₅) | Oxidative Variant | Pentan-3-one |

| O₃ (Ozone) | Oxidative Variant | Pentan-3-one |

| TiCl₃ | Reductive Variant | Pentan-3-one Oxime |

This table illustrates the expected product from the reaction of this compound under different Nef reaction conditions.

Beyond the scope of the Nef reaction and its direct variants, other oxidative processes can achieve denitration. These methods may proceed through different mechanisms but ultimately result in the removal of the nitro group. For instance, oxidation with permanganate under specific conditions can lead directly to the carbonyl compound without the strict requirement of pre-forming the nitronate salt and hydrolyzing it in strong acid.

These oxidative denitration reactions are valuable for their efficiency and often milder conditions compared to the original Nef protocol. They underscore the utility of the nitro group as a masked carbonyl function, which can be revealed at a suitable stage in a synthetic sequence.

Cycloaddition Reactions of Nitronate Derivatives

Nitronates, including the one derived from 3-nitropentane, are classified as 1,3-dipoles of the allyl type. This electronic structure allows them to participate in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.

A 1,3-dipolar cycloaddition is a concerted, pericyclic reaction between a 4π-electron 1,3-dipole (the nitronate) and a 2π-electron system known as a dipolarophile (typically an alkene or alkyne). chesci.comwikipedia.org This [4π + 2π] cycloaddition is thermally allowed and proceeds with high stereospecificity, making it a highly valuable tool in organic synthesis for creating complex cyclic molecules with good control over stereochemistry. wikipedia.orgmdpi.comfrontiersin.org

The this compound acts as the 1,3-dipole, reacting with various dipolarophiles to form five-membered heterocycles. The regioselectivity of the addition is governed by both steric and electronic factors of the nitronate and the dipolarophile.

The primary products from the 1,3-dipolar cycloaddition of nitronates are isoxazolidines (from alkene dipolarophiles) and isoxazolines (from alkyne dipolarophiles). jchps.comoncologyradiotherapy.comnih.govtsijournals.com These heterocyclic scaffolds are prevalent in many biologically active molecules and serve as versatile synthetic intermediates. oncologyradiotherapy.com

For example, the reaction of this compound with ethene would yield 3,3-diethylisoxazolidine. The reaction is highly atom-economical, incorporating all atoms from both reactants into the final product. The resulting isoxazolidine ring can be further manipulated; for instance, reductive cleavage of the N-O bond can provide access to valuable 1,3-aminoalcohols.

The table below shows representative examples of heterocyclic scaffolds formed from this compound.

| Dipolarophile | Generic Structure | Resulting Heterocycle | Scaffold Name |

| Alkene | R-CH=CH-R' | 3,3-Diethyl-4,5-disubstituted-isoxazolidine | Isoxazolidine |

| Alkyne | R-C≡C-R' | 3,3-Diethyl-4,5-disubstituted-isoxazoline | Isoxazoline |

| Acrylate | CH₂=CH-CO₂R | 3,3-Diethyl-5-carboxyalkoxy-isoxazolidine | Functionalized Isoxazolidine |

This table illustrates the formation of different heterocyclic scaffolds via the 1,3-dipolar cycloaddition of this compound with various classes of dipolarophiles.

Halogenation and Related Functionalizations of this compound Derivatives

The nucleophilic character of the α-carbon in the this compound allows for reactions with various electrophiles, including halogenating agents. This provides a direct route to α-halo nitroalkanes, which are themselves useful synthetic building blocks.

The reaction of the nitronate with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), results in the formation of 3-bromo-3-nitropentane or 3-chloro-3-nitropentane, respectively. This transformation functionalizes the carbon atom bearing the nitro group.

Furthermore, studies on cyclic nitronates have demonstrated that nucleophilic halogenation can be achieved using reagents like phosphorus oxychloride or oxalyl bromide. acs.orgnih.govresearcher.life These methods activate the nitronate N-oxide moiety, facilitating the addition of a halide anion to the C=N bond. acs.org While these studies focus on cyclic systems, the underlying principle of activating the nitronate towards nucleophilic attack by a halide can be conceptually extended to acyclic derivatives like this compound. Such reactions, sometimes considered as "interrupted Nef reactions," redirect the nitronate intermediate towards halogenated products instead of the typical carbonyl compound. researchgate.net

Umpolung Reactivity in this compound Chemistry

Umpolung, a German term for "polarity inversion," is a powerful concept in organic synthesis that involves the temporary reversal of the normal polarity of a functional group. dnmfaizpur.orgwikipedia.org In typical carbonyl chemistry, the carbonyl carbon is electrophilic and reacts with nucleophiles. An Umpolung strategy enables this carbon to react as a nucleophile, typically in the form of a masked carbanion equivalent. dnmfaizpur.org Nitroalkanes, such as 3-nitropentane, are particularly effective reagents for Umpolung strategies due to the unique properties of the nitro group. pharmacy180.com The formation of the corresponding nitronate anion allows the α-carbon to function as a potent nucleophile, serving as a synthetic equivalent of an acyl anion. Furthermore, under specific activating conditions, the nitronate can be induced to react as an electrophile, showcasing its versatile Umpolung character. frontiersin.orgnih.gov

The α-hydrogens of nitroalkanes are significantly acidic (pKa ≈ 8–10) because the resulting anion, known as a nitronate, is stabilized by resonance. thieme-connect.de This acidity allows for easy deprotonation by common bases to form the this compound. This nitronate is a key intermediate in Umpolung chemistry, primarily acting as a nucleophilic acyl anion equivalent. After the nitronate has reacted with an electrophile, the nitro group can be converted into a carbonyl group via reactions like the Nef reaction, unmasking the latent functionality and completing the synthetic transformation. youtube.com

Below are detailed research findings illustrating the Umpolung reactivity of this compound, categorized by its role as a nucleophile or an electrophile.

Nucleophilic Umpolung: this compound as an Acyl Anion Equivalent

The most common application of Umpolung involving nitronates is their use as nucleophiles in carbon-carbon bond-forming reactions. The this compound, generated by treating 3-nitropentane with a base, can react with a variety of electrophiles. This pathway is conceptually equivalent to using a pentan-3-one enolate, but the nitronate offers different reactivity and selectivity profiles. The subsequent conversion of the nitro group to a ketone via the Nef reaction is a crucial final step. youtube.com

Table 1: Nucleophilic Reactions of this compound

| Electrophile | Reaction Type | Intermediate Product | Final Product (after Nef Reaction) |

|---|---|---|---|

| Benzaldehyde | Henry (Nitro-aldol) Reaction | 4-Nitro-3-phenyl-3-pentanol | 3-Hydroxy-4-phenyl-2-pentanone |

| Acrolein | Michael (Conjugate) Addition | 5-Nitro-4-heptanal | 4-Acyl-2-hexanone |

Electrophilic Umpolung: Reactivity of Activated this compound

While typically nucleophilic, the α-carbon of a nitronate can be rendered electrophilic under specific conditions, representing a less common but equally powerful form of Umpolung. frontiersin.orgresearchgate.net This is achieved by activating the nitronate to form a more reactive intermediate, such as a nitronic acid or a silyl nitronate. frontiersin.orgnih.gov These activated species are susceptible to attack by carbon-based nucleophiles at the α-position. For instance, treatment of a nitronate with a silylating agent like TBSOTf can generate a reactive silylated intermediate that undergoes diastereoselective α-alkylation with nucleophiles such as silyl enol ethers or ketene acetals. nih.gov This reverses the normal nucleophilic character of the nitronate, allowing for the formation of different types of carbon-carbon bonds.

Table 2: Potential Electrophilic Reactions of Activated this compound

| Activating Agent | Nucleophile | Proposed Intermediate | Expected Product |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | Benzene | Protonated Nitronic Acid | N-(1-ethylpropyl)benzamide (via oxime and Beckmann rearrangement) |

| Trimethylsilyl triflate (TMSOTf) | Silyl enol ether of Acetone | Silyl Nitronate | 4-(1-ethyl-1-nitropropyl)-2-butanone |

Mechanistic Studies and Stereochemical Control in Nitronate Chemistry

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Detailed kinetic and spectroscopic analyses are crucial for elucidating the mechanisms of chemical reactions. For nitronates, such studies would typically involve techniques like NMR spectroscopy, IR spectroscopy, and computational modeling to understand reaction pathways, transition states, and the influence of various factors on reaction rates.

However, specific studies detailing the kinetic parameters or providing in-depth spectroscopic analysis of reaction intermediates and transition states for reactions involving 3-nitropentane (B1214299) nitronate could not be identified in the current body of scientific literature. General mechanistic studies on other secondary nitronates exist, but direct extrapolation of these findings to 3-nitropentane nitronate would be speculative without specific experimental data.

Stereoselective and Enantioselective Transformations Mediated by this compound

Nitronates are key reactants in stereoselective transformations, including the formation of new stereocenters with high levels of control. This is a critical aspect of modern synthetic organic chemistry, enabling the synthesis of complex molecules with specific three-dimensional arrangements.

While the principles of asymmetric catalysis and diastereoselective control are well-established in nitronate chemistry, specific examples and detailed research findings where This compound is the primary substrate or mediator are not described in the available literature.

Asymmetric catalysis aims to produce one enantiomer of a chiral product in excess over the other. In the context of nitronate chemistry, this is often achieved using chiral catalysts that create a chiral environment around the reacting molecules.

While numerous studies report on the successful use of various chiral catalysts in reactions of other nitroalkanes and their corresponding nitronates, there is a lack of specific research detailing the application of asymmetric catalysis to reactions of This compound . Consequently, no data tables of catalyst performance or enantiomeric excess for reactions involving this specific compound can be provided.

Diastereoselective control refers to the preferential formation of one diastereomer over another in a chemical reaction. This is particularly relevant in reactions where multiple new stereocenters are formed.

The literature on nitronate chemistry includes many examples of diastereoselective reactions. However, specific studies focusing on achieving and explaining diastereoselective control in reactions of This compound are absent. Therefore, a data table summarizing diastereomeric ratios for reactions of this compound cannot be compiled.

Theoretical and Computational Investigations of 3 Nitropentane Nitronate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic distribution and inherent reactivity of 3-nitropentane (B1214299) nitronate. The nitronate functional group, formed by the deprotonation of 3-nitropentane at the alpha-carbon, exhibits a unique electronic structure characterized by delocalization of the negative charge across the C-N-O system.

The resonance structures of the 3-nitropentane nitronate anion illustrate this charge delocalization:

[Resonance Structure 1] [Resonance Structure 2]

Quantum chemical calculations, such as those employing Hartree-Fock or post-Hartree-Fock methods, can provide a more detailed picture of the molecular orbitals and charge distribution. The highest occupied molecular orbital (HOMO) is of particular interest as it indicates the regions of the molecule most susceptible to electrophilic attack. In the case of this compound, the HOMO is expected to have significant contributions from the p-orbitals of the alpha-carbon and the oxygen atoms of the nitro group, reflecting the nucleophilic character of these sites.

The reactivity of this compound is dictated by its electronic properties. The presence of both a nucleophilic carbon center and nucleophilic oxygen atoms allows for ambident reactivity, meaning it can react with electrophiles at either the carbon or the oxygen atoms. Quantum chemical calculations can predict the preferred site of attack by evaluating the local reactivity descriptors, such as the Fukui functions or the calculated atomic charges.

Below is a hypothetical table of calculated electronic properties for this compound, based on typical values for similar acyclic nitronates.

| Property | Calculated Value | Description |

| HOMO Energy | -2.5 eV | The energy of the highest occupied molecular orbital, indicating its propensity to donate electrons. |

| LUMO Energy | +1.8 eV | The energy of the lowest unoccupied molecular orbital, indicating its ability to accept electrons. |

| HOMO-LUMO Gap | 4.3 eV | The energy difference between the HOMO and LUMO, which is related to the chemical stability of the molecule. |

| Mulliken Atomic Charges | A measure of the partial atomic charges on key atoms in the molecule. | |

| Cα | -0.45 | The alpha-carbon, showing significant negative charge and nucleophilic character. |

| N | +0.30 | The nitrogen atom, which is relatively electron-deficient. |

| O | -0.65 | The oxygen atoms of the nitro group, which bear a substantial portion of the negative charge. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving species like this compound. DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying complex reaction pathways.

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and any intermediates. This information is crucial for understanding the kinetics and thermodynamics of the reaction.

For instance, in the context of an alkylation reaction of this compound, DFT can be employed to determine whether the reaction proceeds via an SN2 mechanism and to predict the activation energy barrier. The calculated activation energy can then be used to estimate the reaction rate.

A key aspect of using DFT in mechanism elucidation is the choice of the functional and basis set. The selection of an appropriate level of theory is critical for obtaining reliable results. For nitronates, functionals that can accurately describe electron correlation and dispersion forces are often preferred.

The following table presents hypothetical DFT-calculated energetic data for a reaction involving this compound, such as its reaction with an electrophile.

| Parameter | Calculated Value (kcal/mol) | Significance |

| Activation Energy (Ea) | 15.2 | The energy barrier that must be overcome for the reaction to occur, influencing the reaction rate. |

| Reaction Enthalpy (ΔH) | -25.7 | The net change in heat content during the reaction, indicating whether it is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | -20.1 | The overall change in free energy, determining the spontaneity of the reaction. |

Molecular Modeling of Transition States and Intermediates in Nitronate Reactions

Molecular modeling plays a pivotal role in visualizing and understanding the geometries of transition states and intermediates that are often too fleeting to be observed experimentally. For reactions of this compound, locating and characterizing these transient species is essential for a complete mechanistic picture.

Transition state theory posits that the rate of a reaction is dependent on the concentration of the transition state species. Molecular modeling techniques, particularly in conjunction with quantum chemical methods, allow for the precise determination of the three-dimensional structure of the transition state.

In a typical workflow, a guess for the transition state geometry is generated and then optimized using a computational algorithm. A frequency calculation is then performed to confirm that the optimized structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a [3+2] cycloaddition reaction where a nitronate acts as a 1,3-dipole, molecular modeling can reveal the concerted or stepwise nature of the bond-forming processes by locating the relevant transition states and any potential intermediates.

The table below provides hypothetical geometric parameters for a modeled transition state of a reaction involving this compound.

| Geometric Parameter | Value | Description |

| Forming Bond Length (Cα-E) | 2.1 Å | The distance between the alpha-carbon of the nitronate and the electrophile (E) in the transition state. |

| Breaking Bond Length | N/A | In an addition reaction, no bonds are typically broken in the nitronate itself. |

| Key Bond Angle (E-Cα-N) | 105° | The angle around the alpha-carbon, indicating the geometry of the approaching electrophile. |

| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirming the structure as a first-order saddle point (a true transition state). |

Applications of 3 Nitropentane Nitronate in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The 3-nitropentane (B1214299) nitronate is a highly versatile building block in the assembly of complex organic molecules. The nitro group, being a strong electron-withdrawing group, acidifies the α-proton of 3-nitropentane, facilitating its deprotonation to form the corresponding nitronate anion. This anion is a soft nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds. The resulting nitro-functionalized products can then be further transformed, as the nitro group can be converted into a variety of other functional groups, such as amines, carbonyls (via the Nef reaction), or can be removed entirely. This versatility makes 3-nitropentane nitronate a valuable synthon for introducing a pentyl fragment with latent functionality into a target molecule.

The utility of nitronates in complex synthesis is exemplified by their application in the construction of intricate molecular frameworks. While specific examples detailing the use of this compound are sparse in the literature, the general reactivity of secondary nitronates in key carbon-carbon bond-forming reactions like the Henry (nitroaldol) and Michael reactions is well-documented. These reactions allow for the creation of new stereocenters and the elongation of carbon chains, which are fundamental steps in the synthesis of complex natural products and pharmaceuticals.

Table 1: Representative Carbon-Carbon Bond Forming Reactions of Secondary Nitronates

| Reaction Type | Electrophile | Product Type | Potential Application |

| Henry (Nitroaldol) Reaction | Aldehydes, Ketones | β-Nitro alcohols | Synthesis of amino alcohols, α-nitro ketones |

| Michael Addition | α,β-Unsaturated carbonyls, nitriles | γ-Nitro carbonyls/nitriles | Formation of 1,5-dicarbonyl compounds |

Note: This table represents the general reactivity of secondary nitronates. Specific data for this compound is limited.

Strategies for Carbon Skeleton Assembly Utilizing Nitronate Anions

The assembly of carbon skeletons using nitronate anions, including the one derived from 3-nitropentane, primarily relies on their nucleophilic character in addition reactions. The two most prominent strategies are the Henry reaction and the Michael addition, which are powerful methods for constructing new carbon-carbon bonds.

The Henry reaction involves the addition of a nitronate to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org When a secondary nitroalkane like 3-nitropentane is used, the resulting β-nitro alcohol contains a new stereocenter. The diastereoselectivity of this reaction can often be controlled by the choice of reaction conditions, such as the base, solvent, and temperature. The products of the Henry reaction are valuable intermediates, as the nitro group can be reduced to an amine to form 1,2-amino alcohols, a common motif in biologically active molecules. wikipedia.org

The Michael addition is another cornerstone of carbon skeleton assembly using nitronates. In this reaction, the nitronate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate fashion. This 1,4-addition leads to the formation of a γ-nitro carbonyl compound. These products are precursors to 1,4-dicarbonyl compounds through a subsequent Nef reaction, which are themselves versatile intermediates for the synthesis of various cyclic and acyclic systems. arkat-usa.org

Table 2: Illustrative Examples of Carbon Skeleton Assembly with Secondary Nitronates

| Nitronate Source | Electrophile | Reaction Type | Product |

| 2-Nitropropane | Benzaldehyde | Henry Reaction | 1-Phenyl-2-methyl-2-nitropropan-1-ol |

| 2-Nitropropane | Methyl vinyl ketone | Michael Addition | 5-Methyl-5-nitrohexan-2-one |

Note: The table provides examples with a similar secondary nitroalkane to illustrate the expected reactivity of this compound.

Synthesis of Nitrogen-Containing Scaffolds and Diverse Heterocycles

The this compound is a valuable precursor for the synthesis of a variety of nitrogen-containing scaffolds and heterocycles. The nitro group itself provides the nitrogen atom, and its versatile reactivity allows for its incorporation into cyclic structures.

One of the most powerful methods for synthesizing nitrogen-containing heterocycles from nitronates is through 1,3-dipolar cycloaddition reactions . Nitronates can act as 1,3-dipoles and react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. For instance, the reaction of a nitronate with an alkene leads to the formation of an isoxazolidine ring. researchgate.net These isoxazolidines can be further transformed; for example, reductive cleavage of the N-O bond yields 1,3-amino alcohols. nih.gov

Furthermore, the products derived from the initial carbon-carbon bond-forming reactions of this compound can be elaborated into more complex nitrogenous scaffolds. For example, the γ-nitro ketones obtained from Michael additions can undergo reductive cyclization to form substituted pyrrolidines , a common core structure in many natural products and pharmaceuticals.

While the general principles of these cycloaddition and cyclization reactions are well-understood for nitronates, specific examples employing this compound to synthesize a diverse range of heterocycles are not extensively detailed in the scientific literature. However, the foundational reactivity of secondary nitronates strongly suggests its applicability in these synthetic strategies.

Table 3: Heterocycles Accessible from Secondary Nitronate Reactions

| Reaction Type | Dipolarophile/Reactant | Resulting Heterocycle |

| [3+2] Cycloaddition | Alkene | Isoxazolidine |

| [3+2] Cycloaddition | Alkyne | Isoxazoline |

| Reductive Cyclization of γ-nitro ketone | - | Pyrrolidine |

Note: This table illustrates the general synthetic possibilities for secondary nitronates.

Utility in the Preparation of Precursors for Natural Products and Pharmaceuticals

The synthetic methodologies involving this compound are highly relevant to the preparation of precursors for natural products and pharmaceuticals. The ability to form new carbon-carbon bonds with stereocontrol and to introduce a nitrogen-containing functional group that can be readily transformed makes this reagent a valuable tool in medicinal chemistry and total synthesis.

The β-nitro alcohols formed from the Henry reaction are direct precursors to β-amino alcohols . wikipedia.org The 1,2-amino alcohol motif is a key structural feature in numerous biologically active molecules, including alkaloids, amino sugars, and various pharmaceutical agents such as beta-blockers and antiviral drugs. By controlling the stereochemistry of the Henry reaction, enantiomerically enriched amino alcohols can be synthesized.

Similarly, the γ-nitro carbonyl compounds resulting from the Michael addition can be converted into γ-amino acids or their derivatives, which are important components of peptides and have applications as neurotransmitter analogues and pharmaceuticals. The subsequent conversion of the nitro group to a carbonyl via the Nef reaction provides access to 1,4-dicarbonyl compounds, which are key intermediates in the synthesis of various natural products, including prostaglandins and cyclopentenone-containing molecules. arkat-usa.orgorganic-chemistry.org

Although the direct application of this compound in the synthesis of specific, complex natural products or marketed pharmaceuticals is not widely reported, its potential as a building block for such endeavors is clear based on the established synthetic transformations of secondary nitronates. The ethyl groups on the α-carbon of this compound would allow for the introduction of specific steric and electronic properties into the target molecule.

Biological and Enzymatic Transformations of Nitronate Species

Enzymatic Denitration and Oxidative Pathways for Alkyl Nitronates

The central step in the biological transformation of compounds like 3-nitropentane (B1214299) is the conversion of the neutral nitroalkane to its anionic nitronate form. This ionization is crucial because the key enzymes in this pathway, nitronate monooxygenases, act on the nitronate anion rather than the neutral nitroalkane. ebi.ac.ukebi.ac.uk

The catalytic mechanism of NMOs is complex and involves radical intermediates. nih.gov It is understood to proceed through the formation of an enzyme-bound flavin semiquinone. ebi.ac.uknih.gov This is followed by the creation of an α-peroxynitro species, which then decomposes to yield the final carbonyl compound and nitrite. ebi.ac.ukebi.ac.uk This pathway effectively removes the nitro group from the carbon skeleton, a process known as denitration.

This enzymatic denitration serves as a detoxification pathway, as nitroalkanes and their derivatives can be toxic. nih.gov For instance, the well-studied toxin 3-nitropropionate (3-NPA) exerts its toxicity as its conjugate base, propionate-3-nitronate (P3N), by inhibiting key enzymes in cellular respiration. nih.govnih.gov

Characterization of Nitronate Monooxygenases (NMOs) and Substrate Specificity for Secondary Nitronates

Nitronate monooxygenases (E.C. 1.13.12.16) are flavin mononucleotide (FMN)-dependent enzymes. ebi.ac.ukebi.ac.uknih.gov They are members of the Group H flavin-dependent monooxygenases. nih.gov Structural and biochemical studies have revealed that these enzymes contain a non-covalently bound FMN cofactor in their active site, which is essential for their catalytic activity. ebi.ac.uknih.govnih.gov

NMOs have been identified and characterized from various organisms, including fungi like Neurospora crassa and bacteria such as Pseudomonas aeruginosa. ebi.ac.uknih.gov They are broadly classified into two types, Class I and Class II, which differ in their structure, catalytic efficiency, and substrate preferences. nih.govmdpi.com Class I NMOs typically have four highly conserved motifs and are effective at oxidizing anionic alkyl nitronates. mdpi.comnih.gov Class II NMOs can catalyze the oxidation of both anionic alkyl nitronates and neutral nitroalkanes. mdpi.comnih.gov

The substrate specificity of NMOs is a key area of research. While many NMOs show the highest activity towards propionate-3-nitronate (P3N), they are also capable of oxidizing a range of other alkyl nitronates. nih.gov Studies on NMO from Hansenula mrakii and Pseudomonas aeruginosa have demonstrated activity on a broad spectrum of linear and branched alkyl nitronates. nih.govnih.gov Specifically, these enzymes are active towards linear alkyl nitronates with chain lengths from two to six carbons. ebi.ac.ukebi.ac.uk

Crucially, NMOs exhibit activity towards secondary nitronates, such as propyl-2-nitronate, although often with lower efficiency compared to primary nitronates. ebi.ac.ukebi.ac.uknih.gov For example, the NMO from Pseudomonas aeruginosa PAO1 was shown to oxidize propyl-2-nitronate, confirming its capability to process secondary nitronates. nih.gov This indicates that 3-nitropentane, as a secondary nitroalkane, can be a substrate for these enzymatic systems following its conversion to the corresponding nitronate.

| Enzyme Source | Class | Optimal pH | Substrate Examples | Reference |

| Pseudomonas aeruginosa PAO1 | Class I | 7.5 | Propionate-3-nitronate, Ethylnitronate, Propyl-1-nitronate, Propyl-2-nitronate | nih.govnih.gov |

| Hansenula mrakii | N/A | ~8.0 | Broad range of alkyl nitronates, with preference for unbranched substrates over propyl-2-nitronate | nih.gov |

| Neurospora crassa | Class II | N/A | Linear alkyl nitronates (C2-C6), Propyl-2-nitronate, Neutral nitroalkanes | ebi.ac.ukebi.ac.uk |

| Psychrobacter sp. ANT206 | Class I | 7.5 | 2-Nitropropane | mdpi.comnih.gov |

Biochemical Relevance of Nitronate Metabolism in Biological Systems

The metabolism of nitronates is of significant biochemical importance for several reasons. The primary role is detoxification. Nitroalkanes can originate from both natural and anthropogenic sources and pose a threat to organisms due to their toxicity. nih.gov Some plants and fungi produce nitro compounds like 3-nitropropionate as a defense mechanism against herbivores. nih.gov Organisms that possess NMOs can neutralize these toxins, providing a survival advantage. nih.govnih.gov

In the context of environmental science, the ability of microorganisms to degrade nitroalkanes is crucial for bioremediation. Anthropogenic activities lead to the release of nitroalkanes into the environment, where they act as pollutants. nih.gov Bacteria and fungi equipped with NMOs and related enzymes can break down these pollutants, playing a role in environmental cleanup. nih.gov

Furthermore, in pathogenic microbes, nitronate metabolism can be a virulence factor. nih.gov For example, in the human fungal pathogen Aspergillus fumigatus and the plant pathogen Magnaporthe oryzae, NMOs are important for resisting the nitro-oxidative stress imposed by the host's immune system during infection. nih.gov By detoxifying reactive nitrogen species, these enzymes help the pathogen to survive and proliferate within the host. nih.gov This makes NMOs a potential target for the development of new antifungal therapies. nih.gov

The metabolic products of nitronate oxidation can also be integrated into central metabolic pathways. For example, the oxidation of propionate-3-nitronate by NMO yields malonic semialdehyde, which can be further converted to metabolites like acetyl-CoA and enter various catabolic or anabolic pathways. nih.gov This demonstrates that nitronate metabolism is not just a detoxification strategy but can also be linked to the primary metabolism of the organism.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 3-Nitropentane nitronate with high purity, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves the Henry reaction (nitroaldol reaction), where nitronates are generated via deprotonation of nitroalkanes using strong bases (e.g., KOH or DBU). Key steps:

- Deprotonation : Ensure stoichiometric base-to-nitroalkane ratios to avoid incomplete reaction or over-deprotonation .

- Aldol Addition : Monitor reaction temperature (0–25°C) to suppress retro-aldol pathways.

- Workup : Acidic quenching (e.g., HCl) followed by extraction with nonpolar solvents (ethyl acetate) minimizes hydrolysis of the nitronate .

- Characterization : Use -/-NMR to confirm nitronate formation (characteristic shifts: δ ~6–8 ppm for nitronate protons) and IR spectroscopy for C=O and N–O stretches .

Q. How can researchers verify the identity of this compound when literature spectroscopic data is sparse?

- Methodological Answer :

- Comparative Analysis : Cross-reference with analogous nitronates (e.g., propionate 3-nitronate) for spectral similarities in -NMR and IR .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .

- Derivatization : Convert nitronate to a stable derivative (e.g., via alkylation) for easier characterization .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in proposed mechanisms for nitronate-involved reactions (e.g., enantioselective catalysis)?

- Methodological Answer :

- Case Study : Conflicting studies on the rate-determining step (RDS) in organocatalytic Henry reactions (e.g., proton transfer vs. nitronate attack) require:

- Kinetic Isotope Effects (KIE) : Compare to identify bond-breaking steps in the RDS .

- DFT Pathway Mapping : Model competing transition states (TS) and compare activation energies to experimental kinetics .

- In situ Monitoring : Use stopped-flow IR or Raman spectroscopy to capture transient intermediates .

Q. How do solvent and catalyst design influence the stability and reactivity of this compound in aqueous vs. nonpolar environments?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize nitronates via dipole interactions, while water induces hydrolysis. Quantify stability via measurements under varying pH and solvent conditions .

- Catalyst Screening : Bifunctional thiourea catalysts enhance enantioselectivity by stabilizing nitronate-aldehyde adducts. Use Hammett plots to correlate catalyst electronic properties with reaction rates .

Q. What enzymatic systems (e.g., nitronate monooxygenases) detoxify this compound, and how can their activity be assayed?

- Methodological Answer :

- Enzyme Assays : Recombinant nitronate monooxygenases (e.g., SH2032) oxidize nitronates to non-toxic carbonyl derivatives. Monitor O consumption via Clark-type electrodes or NADPH oxidation spectrophotometrically .

- Inhibitor Studies : Use competitive inhibitors (e.g., 3-nitropropionate) to validate enzyme specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental observations in nitronate-mediated reactions?

- Methodological Answer :

- Error Source Identification :

- Model Limitations : Verify if truncated catalyst models (e.g., omitting aromatic moieties) skew DFT results .

- Solvent Omission : Implicit solvent models may fail to capture hydrogen-bonding effects; use explicit solvent molecules or COSMO-RS corrections .

- Experimental Replication : Repeat kinetics under standardized conditions (e.g., inert atmosphere) to rule out oxygen/moisture interference .

Supplementary Data Guidelines

- Supporting Information : Include raw kinetic data, computational coordinates, and spectral overlays in SI files, formatted as per Beilstein Journal standards (e.g., .xyz for DFT structures, .csv for kinetic datasets) .

- Ethical Reporting : Disclose any competing mechanistic hypotheses and unresolved ambiguities in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.